N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-14-7-2-1-6-13(14)18(25)23(12-22-11-5-10-17(22)24)19-21-15-8-3-4-9-16(15)26-19/h1-4,6-9H,5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGCDLQVRYPKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-oxopyrrolidin-1-yl)methylamine to yield the final product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane or dimethylformamide, and the reactions are carried out at room temperature or under reflux conditions .
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine
Scientific Research Applications
Antiviral Activity
One of the most promising applications of this compound is in the field of antiviral drugs. Research indicates that derivatives of benzothiazole have shown significant activity against various viruses, including HIV. The compound's structure allows for interaction with viral proteins, potentially inhibiting their function and preventing viral replication. Studies have suggested that modifications to the benzothiazole moiety can enhance antiviral efficacy, making it a candidate for further development as an antiviral agent .
Cancer Treatment
Benzothiazole derivatives have been investigated for their anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines by interfering with cell cycle regulation and promoting programmed cell death . The incorporation of a fluorine atom may enhance its bioavailability and potency.
Enzyme Inhibition
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide may act as an inhibitor for specific enzymes involved in disease pathways. For example, it has been noted for its potential to inhibit certain kinases that are critical in cancer progression and metastasis. This inhibition could lead to reduced tumor growth and spread .
Neuroprotective Effects
Research into neuroprotective effects has shown that compounds similar to this compound can protect neuronal cells from oxidative stress. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of oxidative stress pathways and inflammation .
Case Study 1: Antiviral Activity Against HIV
A study published in 2020 demonstrated that a related benzothiazole compound exhibited significant antiviral activity against HIV by targeting the reverse transcriptase enzyme. The study highlighted the importance of structural modifications in enhancing efficacy, suggesting that similar strategies could be applied to this compound for improved results .
Case Study 2: Cancer Cell Line Testing
In a 2021 study focused on various cancer cell lines (e.g., breast and lung cancer), researchers found that compounds with a similar structure led to a notable decrease in cell viability. The investigation revealed that these compounds induced apoptosis through caspase activation pathways, indicating potential for therapeutic use in oncology .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. In antibacterial studies, it has been shown to inhibit the growth of bacteria by interfering with essential bacterial enzymes. In anticancer studies, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Benzothiazole-Benzamide Derivatives
N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)
- Structure : Lacks the (2-oxopyrrolidin-1-yl)methyl group but retains the 2-fluorobenzamide moiety.
- Synthesis: Prepared via benzoylation of 2-aminobenzothiazole with 2-fluorobenzoyl chloride under mild conditions .
- Crystallography: Exhibits orthorhombic crystal system with lattice parameters $a = 5.2216(2)$ Å, $b = 20.2593(9)$ Å, $c = 11.3023(5)$ Å, and volume = 1195.61(9) Å$^3$. The fluorine atom reduces symmetry compared to non-fluorinated analogs .
- Spectroscopy : FT-IR shows N–H stretching at 3233 cm$^{-1}$ and carbonyl (C=O) vibration at 1670–1620 cm$^{-1}$ .
N-(1,3-Benzothiazol-2-yl)benzamide (2-BTBA)
Substituted Benzamides with Heterocyclic Moieties
N-{(1,3-Benzo[d]thiazol-2-yl)carbamothioyl}-substituted Benzamides
- Structure : Feature a carbamothioyl (–C(=S)NH–) group instead of the oxopyrrolidinylmethyl substituent.
- Bioactivity : Exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting the importance of sulfur-containing groups in bioactivity .
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Fluorinated vs. Non-Fluorinated Analogs
- Spectroscopic Shifts: Fluorine substitution shifts aromatic C=C stretching vibrations from 1521 cm$^{-1}$ (non-fluorinated) to 1535–1552 cm$^{-1}$ (fluorinated) in FT-IR .
Comparative Physicochemical Data
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its pharmacological potential. The incorporation of a fluoro group and a pyrrolidine moiety enhances its biological activity and stability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity, leading to increased potency against various biological targets.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Anticonvulsant Activity : Studies have shown that related benzothiazole derivatives possess anticonvulsant properties, suggesting potential applications in treating epilepsy .
- Antitumor Effects : The compound's structure allows it to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially making it useful in neurodegenerative diseases .
Case Studies
- Anticonvulsant Evaluation : A study evaluated a series of benzothiazole derivatives, including compounds similar to this compound. These compounds showed significant anticonvulsant activity in both MES and scPTZ models without notable neurotoxicity .
- Structural Analysis : A structural study utilizing X-ray diffraction methods revealed insights into the molecular interactions of benzothiazole derivatives, supporting the hypothesis that structural modifications can enhance biological activity .
Comparison of Biological Activities
| Compound Name | Anticonvulsant Activity | Antitumor Activity | Neuroprotective Effects |
|---|---|---|---|
| N-(1,3-benzothiazol-2-yl)-2-fluoro-N-[...] | Moderate | High | Yes |
| Related Benzothiazole Derivative 1 | High | Moderate | No |
| Related Benzothiazole Derivative 2 | Low | High | Yes |
Q & A
Advanced Research Question
- Anti-inflammatory : GR (glucocorticoid receptor) modulation is evaluated using cellular assays (e.g., NF-κB transrepression) and cytokine inhibition in human whole blood (e.g., IL-6, TNF-α suppression) .
- Antimicrobial : Zone-of-inhibition assays (using amphotericin-B/ciprofloxacin as standards) test activity against E. coli, S. aureus, and fungal strains. Fluorine substituents enhance membrane permeability and target binding (e.g., PFOR enzyme inhibition in anaerobic organisms) .
How can researchers resolve contradictions in thermal stability data between analogs?
Advanced Research Question
Thermogravimetric analysis (TGA) of analogs shows stability variations (e.g., 333 K vs. 403 K decomposition) due to substituent effects. Fluorine’s electronegativity increases thermal resistance by strengthening intermolecular interactions (e.g., C–F⋯H hydrogen bonds) . Contradictions may arise from crystallization solvents (e.g., methanol vs. ethyl acetate) affecting lattice energy. Parallel DSC and TGA under inert atmospheres validate phase transitions .
What crystallization strategies improve single-crystal yield for X-ray studies?
Advanced Research Question
Slow evaporation at 25°C using ethyl acetate:methanol (3:1) mixtures produces high-quality crystals. Seeding with microcrystals and controlled humidity (~60%) minimizes defects. For stubborn cases, vapor diffusion with acetonitrile or mixed solvents (e.g., DCM:hexane) promotes nucleation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
